(R)-(+)-o-Tolyl-CBS-oxazaborolidine
Übersicht
Beschreibung
®-(+)-o-Tolyl-CBS-oxazaborolidine is a chiral catalyst widely used in asymmetric synthesis. This compound is particularly known for its effectiveness in enantioselective reductions, making it a valuable tool in the production of optically active compounds. Its structure consists of a boron atom coordinated to an oxazaborolidine ring, with an o-tolyl group attached, which imparts its chiral properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ®-(+)-o-Tolyl-CBS-oxazaborolidine typically involves the reaction of o-tolylboronic acid with a chiral amino alcohol, followed by cyclization to form the oxazaborolidine ring. The reaction conditions often require a solvent such as toluene and a catalyst to facilitate the cyclization process. The resulting product is then purified through crystallization or chromatography to obtain the desired chiral catalyst.
Industrial Production Methods: In an industrial setting, the production of ®-(+)-o-Tolyl-CBS-oxazaborolidine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste, often involving automated systems for precise control of temperature, pressure, and reactant concentrations.
Analyse Chemischer Reaktionen
Types of Reactions: ®-(+)-o-Tolyl-CBS-oxazaborolidine primarily undergoes reduction reactions, particularly in the context of asymmetric synthesis. It is known for its ability to catalyze the reduction of ketones to secondary alcohols with high enantioselectivity. The compound can also participate in other types of reactions, such as Diels-Alder reactions and cycloadditions, where its chiral properties are leveraged to produce optically active products.
Common Reagents and Conditions: Common reagents used in reactions with ®-(+)-o-Tolyl-CBS-oxazaborolidine include hydride donors such as sodium borohydride or lithium aluminum hydride. The reactions are typically carried out in solvents like toluene or dichloromethane, under controlled temperatures to ensure high selectivity and yield. The presence of the chiral catalyst ensures that the products formed are predominantly of one enantiomer, which is crucial for applications in pharmaceuticals and fine chemicals.
Major Products Formed: The major products formed from reactions involving ®-(+)-o-Tolyl-CBS-oxazaborolidine are optically active secondary alcohols. These products are valuable intermediates in the synthesis of various pharmaceuticals, agrochemicals, and other fine chemicals. The high enantioselectivity of the catalyst ensures that the products are obtained in high optical purity, which is essential for their efficacy and safety in end-use applications.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, ®-(+)-o-Tolyl-CBS-oxazaborolidine is extensively used in the synthesis of chiral compounds. Its ability to catalyze enantioselective reductions makes it a valuable tool for researchers developing new synthetic methodologies and exploring the reactivity of chiral molecules.
Biology: While its primary applications are in chemistry, ®-(+)-o-Tolyl-CBS-oxazaborolidine also finds use in biological research. It is employed in the synthesis of chiral intermediates for the production of biologically active compounds, including natural products and pharmaceuticals.
Medicine: In medicine, the compound is crucial for the synthesis of chiral drugs. Many pharmaceuticals require high enantiomeric purity to ensure their efficacy and minimize side effects. ®-(+)-o-Tolyl-CBS-oxazaborolidine enables the efficient production of these drugs, contributing to advancements in medical treatments.
Industry: Industrially, ®-(+)-o-Tolyl-CBS-oxazaborolidine is used in the large-scale production of chiral intermediates and fine chemicals. Its high selectivity and efficiency make it a preferred catalyst for processes requiring enantioselective synthesis, such as the manufacture of agrochemicals and specialty chemicals.
Wirkmechanismus
The mechanism of action of ®-(+)-o-Tolyl-CBS-oxazaborolidine involves the formation of a chiral Lewis acid complex. This complex interacts with the substrate, typically a ketone, to facilitate its reduction to a secondary alcohol. The chiral environment provided by the oxazaborolidine ring ensures that the reduction occurs with high enantioselectivity, favoring the formation of one enantiomer over the other. The molecular targets of this catalyst are the carbonyl groups of ketones, and the pathways involved include the transfer of hydride ions from the reducing agent to the substrate.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
- ®-(+)-2-Methyl-CBS-oxazaborolidine
- (S)-(-)-2-Methyl-CBS-oxazaborolidine
- ®-(+)-3,3-Diphenyl-1-o-tolyl-tetrahydropyrrolo(1,2-c)(1,3,2)oxazaborole
Uniqueness: ®-(+)-o-Tolyl-CBS-oxazaborolidine is unique due to its specific chiral environment and high enantioselectivity in reduction reactions. Compared to similar compounds, it offers distinct advantages in terms of selectivity and efficiency, making it a preferred choice for many synthetic applications. Its ability to produce optically active products with high purity sets it apart from other chiral catalysts, contributing to its widespread use in research and industry.
Biologische Aktivität
(R)-(+)-o-Tolyl-CBS-oxazaborolidine is a chiral oxazaborolidine compound widely recognized for its role as a catalyst in asymmetric synthesis, particularly in the reduction of ketones and imines. This article delves into its biological activity, mechanisms of action, and applications in medicinal chemistry.
Structure and Properties
This compound is characterized by its unique oxazaborolidine framework, which facilitates its function as a Lewis acid catalyst. The compound's structure allows for effective coordination with substrates, enhancing enantioselectivity in various reactions. Its ability to form stable complexes with borane makes it a valuable reagent in asymmetric reductions.
The catalytic activity of this compound primarily involves the formation of a borane complex that interacts with prochiral substrates. The mechanism can be summarized as follows:
- Coordination : The oxazaborolidine coordinates with borane, forming a stable complex.
- Substrate Binding : The complex selectively binds to prochiral ketones or imines.
- Reduction : The borane facilitates the reduction process, leading to the formation of chiral alcohols or amines with high enantioselectivity.
This mechanism has been extensively studied, demonstrating that the presence of Lewis acids significantly enhances the efficiency and selectivity of reactions involving this compound .
1. Asymmetric Synthesis
This compound has been utilized in various asymmetric synthesis applications, particularly in the pharmaceutical industry. It has shown effectiveness in producing enantiomerically enriched compounds, which are crucial for developing active pharmaceutical ingredients (APIs). For instance, it has been employed in the synthesis of drugs like ezetimibe, which is used to lower cholesterol levels .
2. Catalytic Reductions
The compound is particularly noted for its role in catalytic reductions of functionalized ketones and imines. Studies have shown that even at low catalyst loadings (as low as 2 mol%), this compound can achieve high enantioselectivities (up to 92% ee) in various reactions .
Case Study 1: Ezetimibe Synthesis
In one notable application, this compound was used to synthesize ezetimibe through an asymmetric reduction process. The reaction demonstrated high efficiency and selectivity, producing the desired compound with a de > 98% .
Case Study 2: Reduction of Prochiral Ketones
Another study focused on the reduction of prochiral ketones using this oxazaborolidine catalyst. The results indicated that the catalyst could effectively reduce various ketones to their corresponding alcohols with excellent enantioselectivity, showcasing its versatility and effectiveness in asymmetric synthesis .
Comparative Data Table
Compound | Catalyst Type | Enantioselectivity (%) | Application |
---|---|---|---|
Ezetimibe | This compound | >98 | Cholesterol-lowering agent |
Various Prochiral Ketones | This compound | Up to 92 | Asymmetric alcohol synthesis |
Eigenschaften
IUPAC Name |
(3aR)-1-(2-methylphenyl)-3,3-diphenyl-3a,4,5,6-tetrahydropyrrolo[1,2-c][1,3,2]oxazaborole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24BNO/c1-19-11-8-9-16-22(19)25-26-18-10-17-23(26)24(27-25,20-12-4-2-5-13-20)21-14-6-3-7-15-21/h2-9,11-16,23H,10,17-18H2,1H3/t23-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHMKFCAQQGBIPZ-HSZRJFAPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(N2CCCC2C(O1)(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(N2CCC[C@@H]2C(O1)(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24BNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50467684 | |
Record name | (R)-(+)-o-Tolyl-CBS-oxazaborolidine solution | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50467684 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
865812-10-8 | |
Record name | (R)-(+)-o-Tolyl-CBS-oxazaborolidine solution | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50467684 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.